molecular formula C17H20N2O5 B2613304 methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 1418114-05-2

methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2613304
CAS No.: 1418114-05-2
M. Wt: 332.356
InChI Key: SNHAABRCDUVHSH-ZDUSSCGKSA-N
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Description

Methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate is a chiral oxazole derivative characterized by:

  • Oxazole core: A five-membered aromatic heterocycle with one oxygen and one nitrogen atom.
  • Substituents:
    • A (1S)-configured propyl side chain at position 2, bearing a benzyloxycarbonyl (Cbz)-protected amine.
    • A methyl ester at position 2.
    • A methyl group at position 4.
  • Functional roles: The Cbz group serves as a protective moiety for amines in peptide synthesis, while the methyl ester enhances solubility and may act as a prodrug precursor.

Properties

IUPAC Name

methyl 5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-4-13(15-19-14(11(2)24-15)16(20)22-3)18-17(21)23-10-12-8-6-5-7-9-12/h5-9,13H,4,10H2,1-3H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHAABRCDUVHSH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=C(O1)C)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC(=C(O1)C)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate typically involves a multi-step process. Starting with the preparation of the oxazole ring, this route often requires:

  • Formation of the oxazole ring: Usually achieved through a cyclization reaction involving a precursor like an α-amino ketone and an acid chloride.

  • Introduction of the benzyloxycarbonyl group: This protecting group is commonly added using benzyl chloroformate in the presence of a base such as triethylamine.

  • Alkylation and methylation steps: To introduce the propyl and methyl groups, the synthesized intermediate may undergo alkylation using appropriate alkyl halides and subsequent methylation via a methylating agent like iodomethane.

Industrial Production Methods

Industrial-scale production might follow a similar synthetic route but is optimized for yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial-scale reactors ensure efficient production. The purity and safety of the product are maintained through rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, transforming the benzyl group into a carboxylic acid.

  • Reduction: Reduction reactions can target the oxazole ring or other electrophilic sites on the molecule.

  • Substitution: Nucleophilic substitution can occur at various positions, especially where halogens or other leaving groups might be introduced.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions but typically involve transformations that modify the functional groups while preserving the core oxazole structure.

Scientific Research Applications

Methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate has diverse applications:

  • Chemistry: Used as an intermediate in organic synthesis for the development of new chemical entities.

  • Biology: Studied for its interactions with various biological pathways, possibly acting as a molecular probe.

  • Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, or anticancer activities.

  • Industry: Utilized in the design and manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to interact with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or nucleic acids that play a critical role in biological processes.

  • Pathways Involved: Binding to active sites, inhibition of enzyme activity, or modulation of receptor responses. The benzyloxycarbonyl group can act as a prodrug moiety, which upon hydrolysis releases the active agent.

Comparison with Similar Compounds

Heterocyclic Core Differences

The target compound’s oxazole core differs from the imidazole derivatives listed in (e.g., compounds 5{18}–5{21}), which contain two nitrogen atoms. Key implications include:

  • Electronic properties: Oxazoles are more electron-deficient than imidazoles due to fewer lone-pair donors, altering reactivity in electrophilic substitution or metal coordination.
  • Biological activity : Imidazoles are prevalent in antifungal agents (e.g., ketoconazole), while oxazoles are found in natural products (e.g., texaline) with diverse bioactivities .

Substituent and Functional Group Analysis

Compound Core Structure Position 4 Substituent Position 5 Substituent Protective Group
Target compound Oxazole Methyl ester Methyl Cbz
5{18} (imidazole analog) Imidazole (R)-α-methylbenzylamino carbonyl Benzyloxyglycyl carbonyl None
5{19} (imidazole analog) Imidazole (S)-α-methylbenzylamino carbonyl Benzyloxyglycyl carbonyl None
5{20} (imidazole analog) Imidazole tert-Butoxycarbonyl (Boc)-piperidinyl Benzyloxyglycyl carbonyl Boc
5{21} (imidazole analog) Imidazole Boc-aminomethylphenyl methylamino carbonyl Benzyloxyglycyl carbonyl Boc
  • Protective groups: The target compound uses a Cbz group, which is cleaved via hydrogenolysis, whereas analogs 5{20} and 5{21} employ Boc, removable under acidic conditions. This distinction affects synthetic strategies and compatibility with other functional groups .
  • Amino acid-like motifs: Analogs 5{18}–5{21} incorporate benzyloxyglycyl carbonyl groups, suggesting peptide-mimetic properties.

Stereochemical Considerations

  • The target compound’s (1S)-configured propyl chain contrasts with the α-methylbenzylamino stereoisomerism in 5{18} (R) and 5{19} (S). Such stereochemical variations can drastically alter binding affinities in chiral environments, such as enzyme active sites .

Research Findings and Limitations

  • Conclusions are drawn from structural and functional comparisons.
  • Theoretical advantages : The oxazole core may offer greater metabolic stability compared to imidazoles due to reduced susceptibility to oxidative degradation.

Biological Activity

Methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate (CAS: 1418114-05-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O5, with a molecular weight of 332.36 g/mol. The compound features a heterocyclic oxazole ring, which is known for its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with oxazole moieties have been reported to inhibit various enzymes, including histone deacetylases (HDACs), which play a critical role in gene expression and cellular function. In related studies, compounds similar to this compound exhibited IC50 values ranging from 14 to 67 nM against HDACs .
  • Antiviral Activity : Heterocyclic compounds have shown promising antiviral properties. For instance, derivatives with similar structural features have demonstrated efficacy against viruses like HIV and others through mechanisms involving the inhibition of viral replication and interference with viral protein functions .
  • Anticancer Properties : The ability to modulate epigenetic factors through HDAC inhibition suggests potential applications in cancer therapy. Studies have indicated that such compounds can induce apoptosis in cancer cells by altering gene expression profiles .

Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

Study Focus Findings
Study 1HDAC InhibitionShowed IC50 values between 14 to 67 nM for various isoforms .
Study 2Antiviral ActivityExhibited significant inhibitory effects on HIV and other viruses .
Study 3Anticancer ActivityInduced apoptosis in cancer cell lines through HDAC inhibition .

Case Study 1: HDAC Inhibition

In a study assessing the inhibition of HDACs by azumamide derivatives (structurally related to this compound), researchers found that specific modifications in the β-amino acid scaffold significantly affected potency. The most effective derivatives showed IC50 values as low as 14 nM against HDAC1 .

Case Study 2: Antiviral Efficacy

Another investigation into the antiviral properties revealed that compounds similar to this oxazole derivative effectively inhibited viral replication in vitro. For example, certain derivatives demonstrated EC50 values in the nanomolar range against HIV strains with resistance mutations, highlighting their potential as therapeutic agents .

Q & A

What are the common synthetic routes for methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate, and how are intermediates characterized?

Level: Basic
Answer:
The synthesis typically involves cyclization of precursors such as amino acid derivatives and oxazole-forming reagents. Key steps include:

  • Amino Protection: The (1S)-1-aminopropyl group is protected using benzyloxycarbonyl (Cbz) groups under basic conditions to prevent unwanted side reactions.
  • Oxazole Ring Formation: Cyclization via reagents like phosphorus oxychloride (POCl₃) or dehydrating agents, often requiring controlled temperatures (0–5°C) to avoid byproducts .
  • Esterification: Methyl esterification of the carboxylic acid intermediate using methanol or dimethyl sulfate.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and purity.
  • HPLC: Purifies intermediates and final product, with retention times compared to standards .

How can researchers optimize synthetic yields while minimizing side reactions in oxazole ring formation?

Level: Advanced
Answer:
Optimization strategies include:

  • Temperature Control: Maintaining sub-10°C conditions during cyclization reduces thermal degradation .
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) or organocatalysts can enhance reaction efficiency.
  • pH Adjustment: Buffered conditions (pH 6–7) stabilize sensitive intermediates.
  • In-Situ Monitoring: Real-time techniques like FT-IR or LC-MS track reaction progress and identify side products early .

What analytical techniques are critical for resolving structural ambiguities in this compound’s stereoisomers?

Level: Basic
Answer:

  • Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives).
  • Circular Dichroism (CD): Confirms absolute configuration by comparing experimental spectra to computed models.
  • 2D NMR (COSY, NOESY): Resolves spatial proximities and coupling patterns to distinguish stereoisomers .

How can advanced spectral analysis address contradictions in NMR data for this compound?

Level: Advanced
Answer:
Contradictions often arise from dynamic rotational isomerism or solvent effects. Mitigation strategies:

  • Variable-Temperature NMR: Identifies conformational changes by analyzing spectra at 25°C vs. −40°C.
  • Deuterated Solvent Screening: Polar solvents (DMSO-d₆) may stabilize specific rotamers.
  • DFT Calculations: Predicts theoretical NMR shifts for comparison with experimental data .

What methodologies are used to assess the biological activity of this compound in antimicrobial assays?

Level: Basic
Answer:

  • MIC (Minimum Inhibitory Concentration) Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth.
  • Time-Kill Studies: Evaluate bactericidal kinetics over 24 hours.
  • Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK293) to assess selectivity .

How should researchers design assays to evaluate stereochemical impacts on biological activity?

Level: Advanced
Answer:

  • Enantiomer-Specific Testing: Compare pure (1S) and (1R) isomers synthesized via asymmetric catalysis.
  • Molecular Docking: Simulate binding interactions with target proteins (e.g., bacterial enzymes) using software like AutoDock.
  • SAR (Structure-Activity Relationship) Studies: Modify substituents (e.g., methyl vs. ethyl groups) to correlate structure with potency .

What are the best practices for handling and storing this compound to ensure stability?

Level: Basic
Answer:

  • Storage Conditions: −20°C in airtight, light-resistant containers under inert gas (N₂ or Ar).
  • Handling: Use glove boxes for hygroscopic intermediates; avoid prolonged exposure to humidity.
  • Safety Protocols: Follow OSHA guidelines for eye protection (chemical goggles) and ventilation .

How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Level: Advanced
Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
  • LC-MS Stability Monitoring: Quantify degradation products (e.g., hydrolyzed ester or deprotected amine).
  • Kinetic Modeling: Calculate degradation rate constants (k) using Arrhenius equations .

How do structural modifications of the oxazole ring influence the compound’s pharmacological profile?

Level: Basic
Answer:

  • Electron-Withdrawing Groups (e.g., Cl): Enhance metabolic stability but may reduce solubility.
  • Methyl Substituents: Improve lipophilicity, aiding blood-brain barrier penetration.
  • Cbz Protection: Extends half-life by resisting enzymatic cleavage .

What computational methods are employed to predict metabolic pathways and toxicity risks?

Level: Advanced
Answer:

  • ADMET Prediction: Tools like SwissADME or ADMETLab estimate absorption, distribution, and toxicity.
  • CYP450 Metabolism Modeling: Identify likely oxidation sites using docking simulations.
  • QSAR (Quantitative Structure-Activity Relationship): Correlate substituent properties (logP, polar surface area) with toxicity endpoints .

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